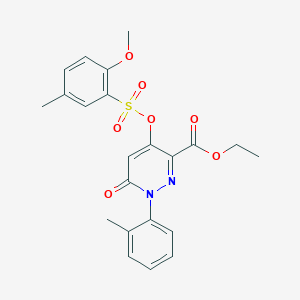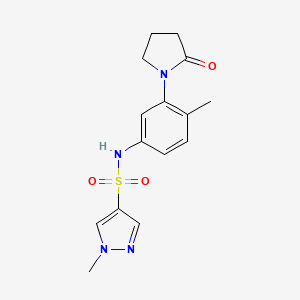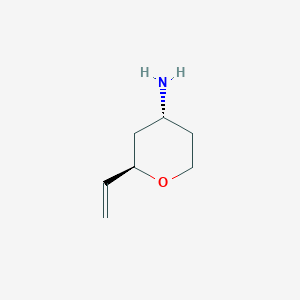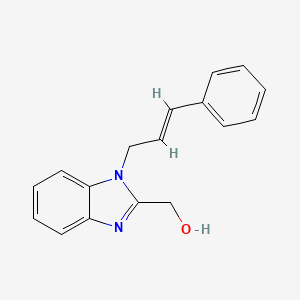![molecular formula C16H14FN3O3 B2660506 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone CAS No. 941942-45-6](/img/structure/B2660506.png)
3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone, also known as FMMPQ, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. FMMPQ belongs to the class of pyrido[2,3-d]pyrimidines, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-methoxypyridine to form 3-(4-fluorobenzyl)-5-methoxy-2-amino-pyridine. This intermediate is then reacted with 2,4-dichloro-3-methyl-5-hydroxy-6-(trifluoromethyl)pyrimidine to form the final product.
Starting Materials
4-fluorobenzaldehyde, 2-amino-3-methoxypyridine, 2,4-dichloro-3-methyl-5-hydroxy-6-(trifluoromethyl)pyrimidine
Reaction
Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-methoxypyridine in the presence of a base such as potassium carbonate to form 3-(4-fluorobenzyl)-5-methoxy-2-amino-pyridine., Step 2: Reaction of 3-(4-fluorobenzyl)-5-methoxy-2-amino-pyridine with 2,4-dichloro-3-methyl-5-hydroxy-6-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate and a catalyst such as palladium on carbon to form 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also interfere with the function of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been shown to possess anti-inflammatory and anti-viral properties. It may also have neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. It also exhibits potent cytotoxicity against cancer cells, making it a useful tool for studying cancer biology. However, 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. It also has limited solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone. One area of interest is the development of more efficient synthesis methods that can produce 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone in larger quantities and with higher purity. Another area of research is the identification of the precise mechanism of action of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone, which could provide insights into its anti-cancer activity and potential therapeutic applications. Additionally, there is interest in exploring the potential of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone as a treatment for other diseases, such as viral infections and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor activity of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone in mouse models of cancer.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-19-14-13(12(23-2)7-8-18-14)15(21)20(16(19)22)9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKMXCYUMIODMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326954 | |
| Record name | 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
CAS RN |
941942-45-6 | |
| Record name | 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2660434.png)


![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)


